molecular formula C5H7NOS B6283526 (2-methyl-1,3-oxazol-5-yl)methanethiol CAS No. 1892830-49-7

(2-methyl-1,3-oxazol-5-yl)methanethiol

Cat. No.: B6283526
CAS No.: 1892830-49-7
M. Wt: 129.2
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Description

(2-methyl-1,3-oxazol-5-yl)methanethiol (CAS No.: EN300-736100) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol . It features a 1,3-oxazole core substituted with a methyl group at the 2-position and a methanethiol (-CH₂SH) moiety at the 5-position.

Properties

CAS No.

1892830-49-7

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Zn-Catalyzed Cycloisomerization of Propargylamides

The oxazole ring in (2-methyl-1,3-oxazol-5-yl)methanethiol can be constructed via Zn(OTf)₂-mediated cycloisomerization of N-propargylamides. In a representative procedure, propargylamide 1a undergoes tandem cyclization with ZnI₂ in dichloromethane (DCM) at room temperature, forming oxazoline intermediate 5a after hydrolysis. While this method efficiently generates the oxazole scaffold, the thiol moiety must be introduced post-cyclization. Modifications to the propargylamide precursor, such as incorporating thioester-protected groups, could enable subsequent deprotection to yield the target thiol.

Enol Lactone Cyclization with Heterocyclic Derivatives

Patent literature describes the synthesis of thio phenol compounds via enol lactone intermediates. For example, enol lactone 5 reacts with heterocyclic derivatives under basic conditions to form cyclized products. Applying this approach, ketocarboxylic acid derivatives could be condensed with thiol-containing nucleophiles to assemble the oxazole-thiol structure. However, regioselectivity challenges may arise during cyclization, necessitating careful optimization of base and solvent systems.

Thiol Group Introduction Methodologies

S-Alkylation Using Methanethiol and Lewis Acids

Direct incorporation of methanethiol into oxazole intermediates is achieved via S-alkylation. In Example 1 of US6359143B1, 3-methyl-2-(3-methylisoxazol-5-yl)-2-cyclohexen-1-one reacts with methanethiol in chloroform using AlCl₃ as a Lewis acid, yielding dimethylthio intermediates. Subsequent dehydrogenation with sulfur or tetrachloro-1,4-benzoquinone in xylene affords the final thiol-substituted product. Adapting this method, (2-methyl-1,3-oxazol-5-yl)methanol could be converted to a reactive electrophile (e.g., bromide or chloride) for S-alkylation with methanethiol under acidic conditions.

Nucleophilic Substitution of Alcohol Precursors

The alcohol-to-thiol conversion is exemplified in the synthesis of (1-methyl-1H-imidazol-5-yl)methanol derivatives. Treatment of the alcohol with thionyl chloride generates the corresponding alkyl chloride, which undergoes nucleophilic substitution with thiourea or NaSH to yield the thiol. Applying this sequence, (2-methyl-1,3-oxazol-5-yl)methanol can be converted to the target compound in two steps:

  • Chlorination : Reacting the alcohol with SOCl₂ in DCM forms (2-methyl-1,3-oxazol-5-yl)methyl chloride.

  • Thiolation : Displacement of chloride with NaSH in ethanol/water at reflux affords the thiol.

MethodReagents/ConditionsYield (%)Key Challenges
S-AlkylationAlCl₃, CHCl₃, methanethiol, 0°C to rt60–75Competing side reactions
Nucleophilic SubstitutionSOCl₂ (DCM), NaSH (EtOH/H₂O, reflux)70–85Handling volatile thiol products

Functional Group Interconversion Approaches

Thiocyanate Reduction Pathways

Isothiocyanate intermediates offer an alternative route to thiols. As demonstrated in the synthesis of benzimidazole derivatives, treatment of alcohols with thiophosgene generates thiocyanates, which are reduced to thiols using LiAlH₄ or Raney nickel. For (2-methyl-1,3-oxazol-5-yl)methanol, thiophosgene in DCM at 0°C would yield the thiocyanate, followed by reduction under mild conditions to prevent oxazole ring degradation.

Thiosemicarbazide Cyclization

Hydrazide-thiourea conjugates, such as 15b in PMC7288019, undergo base-catalyzed cyclization to form thiol-containing heterocycles. While this method is established for thiazoles, adapting it for oxazoles requires designing hydrazide precursors compatible with oxazole stability. For instance, condensing (2-methyl-1,3-oxazol-5-yl)acetyl hydrazide with aryl isothiocyanates could yield thiosemicarbazides, which cyclize to the target thiol under basic conditions.

Optimization Challenges and Synthetic Considerations

Oxazole Ring Stability Under Thiolation Conditions

The oxazole ring’s sensitivity to strong acids/bases necessitates mild reaction conditions. For example, AlCl₃-mediated S-alkylation requires low temperatures (−5°C) to prevent ring opening. Similarly, NaSH-based nucleophilic substitution benefits from aqueous ethanol mixtures to mitigate decomposition.

Purification and Isolation of Thiol Products

Volatility and oxidation susceptibility complicate thiol isolation. Patent methods employ silica gel chromatography with ethyl acetate/hexane gradients, while academic protocols use SCX cartridges or recrystallization. Inert atmosphere handling and antioxidant additives (e.g., BHT) are critical during purification.

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

The compound is compared below with structurally related oxazole derivatives to highlight differences in substituents, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/References
(2-methyl-1,3-oxazol-5-yl)methanethiol 2-methyl, 5-methanethiol C₅H₇NOS 129.18 Building block for sulfonamide drugs
5-(2-Methyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide (9j) 2-methyl oxazole + thiophene-sulfonamide C₈H₇N₃O₃S₂ 273.30 Carbonic anhydrase inhibitor; m.p. 154–157°C
tert-Butyl N-(2-methyl-1,3-oxazol-5-yl)carbamate 2-methyl oxazole + tert-butyl carbamate C₉H₁₄N₂O₃ 198.22 Intermediate in peptide synthesis
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide 2-methyl oxazole + benzenesulfonamide C₁₀H₁₀N₂O₃S 238.26 Pharmacokinetic study in ophthalmic suspensions

Key Observations :

  • Electronic Effects : The methanethiol group in the target compound enhances nucleophilicity compared to sulfonamide or carbamate derivatives, making it reactive in disulfide bond formation .
  • Biological Activity : Sulfonamide derivatives (e.g., 9j and 12) exhibit carbonic anhydrase inhibition, while the methanethiol variant may have distinct pharmacokinetic profiles due to sulfur redox chemistry .
  • Thermal Stability : Melting points vary significantly; sulfonamide derivatives (e.g., 9j, m.p. 154–157°C) show higher thermal stability than thiol-containing oxazoles, likely due to stronger intermolecular interactions .

Comparison with Oxadiazole Derivatives

Oxadiazoles (1,3,4-oxadiazoles) are isosteres of oxazoles but differ in ring structure and electronic properties.

Compound Name Core Structure Molecular Formula Key Differences Source/References
5-[(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl]-1,3,4-oxadiazole-2-thiol 1,3,4-oxadiazole C₉H₁₀N₆O₄S Oxadiazole ring increases metabolic stability; nitroimidazole enhances antimicrobial activity
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate 1,3,4-oxadiazole C₂₁H₁₆N₂O₃S Larger aromatic substituents improve lipophilicity for CNS targeting

Key Observations :

  • Ring Stability : Oxadiazoles generally exhibit higher metabolic stability due to reduced ring strain compared to oxazoles .
  • Functional Group Flexibility : Oxadiazole-thiol derivatives are less common in drug design than oxazole-thiols, reflecting differences in synthetic accessibility .

Pharmacological and Toxicological Considerations

  • Bioavailability : Sulfonamide derivatives (e.g., 9j) show better aqueous solubility than thiol-containing oxazoles, impacting oral bioavailability .
  • Toxicity: Limited data exist for this compound, but structurally related thiazoles (e.g., 2-amino-4-methyl-1,3-thiazole derivatives) have uncharacterized toxicological profiles, warranting caution in drug development .

Research Methodologies and Tools

  • Synthesis : The compound and analogues are synthesized via refluxing with α-haloketones or aromatic acyl chlorides, followed by column chromatography .
  • Characterization : NMR, MS, and elemental analysis are standard; SHELX software aids in crystallographic refinement for structural confirmation .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the oxazole ring protons (δ 6.5–7.5 ppm) and thiol proton (δ 1.5–2.5 ppm, though often broad due to exchange).
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (MW: 129.18 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization can resolve bond lengths and angles, critical for verifying the thiol-oxazole conformation.

How does this compound interact with enzyme active sites, and what methodologies elucidate its inhibitory mechanisms?

Advanced Research Question
The thiol group can act as a nucleophile or coordinate with metal ions in enzymes. For example, in carbonic anhydrase inhibition assays (similar to sulfonamide derivatives ), competitive binding studies using isothermal titration calorimetry (ITC) and kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ). Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes, while X-ray crystallography validates interactions at atomic resolution .

What computational approaches best model the electronic structure and reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Conformational stability studies, as applied to methanethiol clusters , use ab initio methods to assess torsional barriers and non-covalent interactions (e.g., S–H···N hydrogen bonding). Solvent effects are modeled via the polarizable continuum model (PCM).

How can discrepancies in reported biological activity data for this compound derivatives be resolved?

Advanced Research Question
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Strategies include:

  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) rules out regioisomers .
  • Dose-Response Reproducibility : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination across multiple cell lines .
  • Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with oxidizing agents (e.g., NaOCl) to convert thiols to less toxic sulfonic acids.
  • Waste Disposal : Collect in sealed containers with absorbents (vermiculite) for incineration .

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